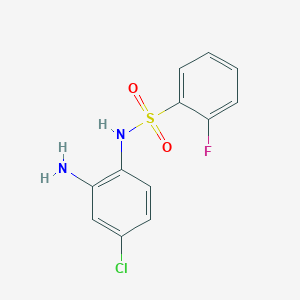![molecular formula C14H20N2O B3306349 N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide CAS No. 926257-78-5](/img/structure/B3306349.png)
N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide
Descripción general
Descripción
N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide is a compound with the CAS Number: 1221722-14-0 . It is also known as PACAP-27 and is a neuropeptide that has become an attractive target for scientific research.
Molecular Structure Analysis
The molecular weight of N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide is 268.79 . The InChI code for the compound is 1S/C14H20N2O.ClH/c15-10-11-5-4-8-13 (9-11)16-14 (17)12-6-2-1-3-7-12;/h4-5,8-9,12H,1-3,6-7,10,15H2, (H,16,17);1H .Physical And Chemical Properties Analysis
N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide and its derivatives are synthesized and characterized for various applications. For instance, Özer et al. (2009) synthesized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which were characterized by elemental analyses, IR spectroscopy, and NMR spectroscopy. The compound was further analyzed using X-ray diffraction, revealing the cyclohexane ring adopts a chair conformation, and the compound's conformation is stabilized by an intramolecular hydrogen bond (Özer, Arslan, VanDerveer, & Külcü, 2009).
Crystal Structure Analysis
The crystal structure of cyclohexanone derivatives, including N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide, has been studied to understand their molecular configurations. Ravikumar and Mehdi (1993) detailed the crystal structure of a cyclohexanone derivative, showing how the phenyl ring is approximately perpendicular to the cyclohexanone ring and how molecular chains are formed and held together by hydrogen bonds (Ravikumar & Mehdi, 1993).
Antimicrobial Activity
In the field of medicine, derivatives of N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide have been explored for their antibiotic and antibacterial properties. Ahmed (2007) synthesized compounds from 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and tested their biological activity as antibiotics against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotic and antibacterial drugs (Ahmed, 2007).
Polymer Science
This compound and its derivatives have applications in polymer science. Hsiao et al. (1999) researched the synthesis and properties of aromatic polyamides containing the cyclohexane structure, highlighting the solubility, thermal stability, and potential applications in creating flexible and tough films (Hsiao, Yang, Wang, & Chuang, 1999).
NMDA Receptor Antagonists
Additionally, some derivatives of N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide have been investigated for their potential as NMDA receptor antagonists, which are important in the treatment of conditions like depression. Shuto et al. (1995) prepared derivatives of milnacipran and evaluated them as NMDA receptor antagonists, identifying certain compounds that showed binding affinity and protection against NMDA-induced lethality (Shuto, Takada, Mochizuki, Tsujita, Hase, Ono, Shibuya, & Matsuda, 1995).
Antitumor Activity
Derivatives of N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide have been synthesized and evaluated for their antitumor activity. Abd-Allah and Elshafie (2018) reported on compounds that exhibited promising activity against cancer cell lines, particularly breast cancer, highlighting their potential use in cancer treatment (Abd-Allah & Elshafie, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEYQGRNUFTRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



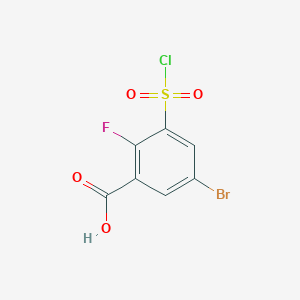
![2-{[4-(Aminomethyl)phenyl]formamido}acetamide](/img/structure/B3306290.png)

![6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306301.png)
![4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile](/img/structure/B3306303.png)
![3-[2-(dimethylamino)ethyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3306304.png)
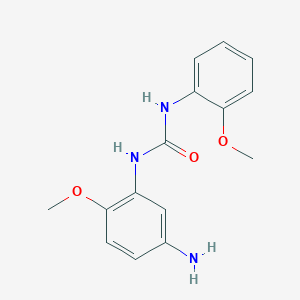
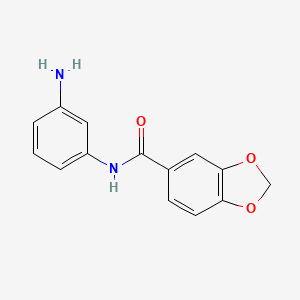
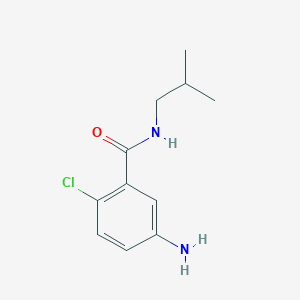

![N-[3-(aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B3306346.png)
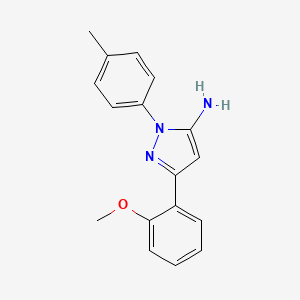
![[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B3306362.png)
